Vanillylmandelic acid
Overview
Description
Mechanism of Action
Target of Action
Vanillylmandelic acid (VMA) is an end-stage metabolite of the catecholamines, specifically epinephrine and norepinephrine . These catecholamines are hormones produced by the adrenal glands and play a crucial role in the body’s response to stress .
Mode of Action
VMA is produced via intermediary metabolites . The production of VMA involves the degradation of norepinephrine into normetanephrine and VMA . This process is part of the body’s natural metabolic pathways for breaking down and eliminating these hormones .
Biochemical Pathways
The biochemical pathway leading to the formation of VMA involves the transformation of dopamine into norepinephrine. Norepinephrine is then partially metabolized by the action of a catechol O-methyltransferase, resulting in the formation of normetanephrine. Another part of norepinephrine undergoes a process of deamination, leading to the formation of dihydroxyphenylglycol and dihydroxymandelic acid . If normetanephrine is deaminated, the metabolites formed are methoxyhydroxyphenylglycol (MHPG) and VMA .
Pharmacokinetics
VMA is found in the urine, along with other catecholamine metabolites, including homovanillic acid (HVA), metanephrine, and normetanephrine . In timed urine tests, the quantity excreted (usually per 24 hours) is assessed along with creatinine clearance, and the quantity of cortisols, catecholamines, and metanephrines excreted is also measured .
Result of Action
The presence of VMA in the urine is a key indicator of catecholamine-secreting tumors . Elevated levels of urinary VMA are often seen in patients with tumors that secrete catecholamines, such as neuroblastomas and pheochromocytomas . These tests may also be used to monitor treatment of these conditions .
Action Environment
The production and elimination of VMA can be influenced by various environmental factors. For instance, physical or emotional stress can trigger the release of norepinephrine, one of the hormones produced by the adrenal glands . This can potentially skew the results of tests measuring VMA levels . Furthermore, certain medications, such as L-dopa, can impact test results and should be discontinued 24 hours prior to collection .
Biochemical Analysis
Biochemical Properties
Vanillylmandelic acid plays a crucial role in the biochemical reactions involving catecholamines. It is the end-stage metabolite of epinephrine and norepinephrine, two important catecholamines. The production of this compound involves the action of enzymes like monoamine oxidase and catechol-O-methyltransferase .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its formation from catecholamines. This process includes the action of enzymes that convert catecholamines into intermediary metabolites, which are then further metabolized into this compound .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are typically assessed through its levels in urine, as it is excreted from the body in this manner. Information on its stability, degradation, and long-term effects on cellular function can be inferred from these measurements .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Its levels in urine are often measured in clinical settings to diagnose conditions like pheochromocytoma, a tumor of catecholamine-secreting cells .
Metabolic Pathways
This compound is involved in the metabolic pathways of catecholamines. It is produced from epinephrine and norepinephrine through a series of reactions involving various enzymes and cofactors .
Subcellular Localization
Given its role as a metabolite of catecholamines, it is likely to be found in locations within the cell where these compounds are metabolized .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vanillylmandelic acid can be synthesized through the condensation of guaiacol and glyoxylic acid in an ice-cold, aqueous solution . This reaction is the first step in a two-step process practiced by Rhodia since the 1970s to synthesize artificial vanilla .
Industrial Production Methods: In industrial settings, this compound is produced via intermediary metabolites. The process involves the use of solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for measurement and analysis .
Chemical Reactions Analysis
Types of Reactions: Vanillylmandelic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens and alkylating agents are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of vanillin, while reduction can produce vanillyl alcohol .
Scientific Research Applications
Vanillylmandelic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various compounds, including artificial vanilla flavorings.
Medicine: this compound is used in diagnostic tests for conditions such as pheochromocytoma and neuroblastoma.
Industry: It is employed in the production of flavorings and fragrances.
Comparison with Similar Compounds
Homovanillic Acid: Another end-stage metabolite of catecholamines, used as a biomarker for dopamine metabolism.
Metanephrine: A metabolite of epinephrine, used in diagnostic tests for pheochromocytoma.
Normetanephrine: A metabolite of norepinephrine, also used in diagnostic tests for catecholamine-secreting tumors.
Uniqueness: Vanillylmandelic acid is unique in its dual role as both a chemical intermediate in the synthesis of artificial vanilla flavorings and a biomarker for catecholamine metabolism . Its ability to serve multiple functions in different fields highlights its versatility and importance.
Properties
IUPAC Name |
2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQCWMIAEPEHNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861583 | |
Record name | Vanillylmandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow powder; Sweet vanilla aroma | |
Record name | Hydroxy(4-hydroxy-3-methoxyphenyl)acetic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1998/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Sparingly soluble in water, Sparingly soluble (in ethanol) | |
Record name | Hydroxy(4-hydroxy-3-methoxyphenyl)acetic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1998/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
55-10-7 | |
Record name | Vanillylmandelic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vanilmandelic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, .alpha.,4-dihydroxy-3-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Vanillylmandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-3-methoxymandelic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.204 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Vanillylmandelic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DQI268449 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the clinical significance of Vanillylmandelic acid (VMA)?
A: VMA serves as a valuable biomarker for diagnosing and monitoring certain medical conditions. Elevated urinary VMA levels can indicate the presence of pheochromocytoma, a tumor that arises from the adrenal glands and secretes excessive catecholamines [, , , ]. Notably, VMA exhibits high specificity for pheochromocytoma, particularly when urinary levels are markedly elevated [].
Q2: Can VMA levels aid in neuroblastoma diagnosis?
A: Yes, VMA is also used in diagnosing neuroblastoma, a type of cancer that develops from immature nerve cells [, , ]. Elevated urinary VMA and homovanillic acid (HVA) levels are particularly useful for identifying neuroblastoma in infants [, ].
Q3: Are there any other conditions associated with abnormal VMA levels?
A: While primarily associated with pheochromocytoma and neuroblastoma, VMA levels may be altered in other conditions as well. For instance, a study found a significant association between urinary 5-HIAA (a serotonin metabolite) and VMA levels in patients with generalized anxiety disorder [].
Q4: What are the advantages of using LC-MS/MS for VMA analysis?
A: Liquid chromatography tandem mass spectrometry (LC-MS/MS) provides a rapid and sensitive method for determining VMA in urine [, ]. This technique allows for the simultaneous measurement of VMA and other catecholamine metabolites, aiding in the comprehensive diagnosis of conditions like neuroblastoma [].
Q5: How reliable are spot tests for VMA detection in urine?
A: While spot tests offer a simple and quick method for detecting VMA in urine, their reliability might be lower compared to more quantitative methods []. For instance, a study utilizing a spot test based on the reaction of VMA with specific reagents found that it detected only 69% of clinically apparent neuroblastoma cases [].
Q6: How is VMA metabolized and excreted?
A: VMA is primarily formed in the liver from the metabolism of norepinephrine and its glycol metabolites []. This metabolic end product is then primarily excreted in the urine []. Interestingly, studies have shown that a significant portion of intravenously administered MHPG (a norepinephrine metabolite) is converted to VMA, highlighting the interconnectedness of catecholamine metabolism [].
Q7: What is the significance of mesenteric organs in VMA production?
A: Research indicates that mesenteric organs play a crucial role in VMA production, contributing to approximately half of the norepinephrine synthesized in the body []. This underscores the importance of considering the contribution of various organ systems when interpreting VMA levels.
Q8: What are the limitations of using urinary VMA as a sole diagnostic marker?
A: While valuable, urinary VMA should not be solely relied upon for diagnosis. Factors like diet, stress, and medications can influence VMA levels, potentially leading to false positives [, ]. For instance, a study found that prolonged strenuous exercise in sled dogs increased urinary cortisol (a stress hormone) levels without affecting VMA concentration [].
Q9: What are potential areas for future research on VMA?
A9: Future research could focus on:
- Understanding the intricate relationship between VMA levels and various physiological and pathological conditions beyond pheochromocytoma and neuroblastoma. This includes exploring the association of VMA with anxiety disorders and other stress-related conditions [, ].
- Developing more sensitive and specific analytical methods for VMA quantification in various biological matrices. This may involve exploring novel applications of mass spectrometry and other advanced techniques [, ].
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